hGPR91 Antagonist 1 Exhibits Superior Potency vs. Orally Active Analog
hGPR91 antagonist 1 (Compound 4c) demonstrates a 5-fold higher potency at the human GPR91 receptor compared to the orally active analog, hGPR91 antagonist 3 (Compound 5g) [1].
| Evidence Dimension | In vitro potency (IC50) at human GPR91 receptor |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | hGPR91 antagonist 3: 35 nM |
| Quantified Difference | 5-fold higher potency |
| Conditions | Functional calcium mobilization assay using CHO-K1 cells stably expressing human GPR91 [1] |
Why This Matters
For in vitro studies requiring maximum receptor occupancy and signal inhibition, hGPR91 antagonist 1 provides a more potent chemical tool, enabling lower effective concentrations and potentially minimizing off-target effects.
- [1] Bhuniya, D., Umrani, D., Dave, B., Salunke, D., Kukreja, G., Gundu, J., Naykodi, M., Shaikh, N.S., Shitole, P., Kurhade, S., De, S., Majumdar, S., Reddy, S.B., Tambe, S., Shejul, Y., Chugh, A., Palle, V.P., Mookhtiar, K.A., Cully, D., Vacca, J., Chakravarty, P.K., Nargund, R.P., Wright, S.D., Graziano, M.P., Singh, S.B., Roy, S., Cai, T.Q. (2011). Discovery of a potent and selective small molecule hGPR91 antagonist. Bioorg Med Chem Lett, 21(12), 3596-3602. View Source
